molecular formula C13H17N3O B13184391 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine

1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine

Cat. No.: B13184391
M. Wt: 231.29 g/mol
InChI Key: RQUJGDBAQFHORK-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine typically involves the reaction of 3-(benzyloxy)propylamine with a suitable pyrazole precursor. One common method is the condensation of 3-(benzyloxy)propylamine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzyloxy)propyl]-1H-pyrazol-3-amine
  • 1-[3-(Benzyloxy)propyl]-1H-pyrazol-5-amine
  • 1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-carboxamide

Uniqueness

1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group provides additional sites for chemical modification, allowing for the design of derivatives with tailored properties for specific applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)pyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c14-13-9-15-16(10-13)7-4-8-17-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11,14H2

InChI Key

RQUJGDBAQFHORK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCN2C=C(C=N2)N

Origin of Product

United States

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